6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide to its Mechanism of Action and Therapeutic Potential
6-Chloro-7-deazapurine-β-D-riboside: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its structural similarity to endogenous purine nucleosides allows it to interact with key cellular enzymes, leading to a range of biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside, focusing on its role as an adenosine kinase inhibitor. Furthermore, this document elucidates its broader therapeutic potential as an anticancer, antiviral, and antifungal agent, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of 7-Deazapurine Nucleosides
Nature has long utilized nucleoside analogs as tools for cellular regulation and chemical defense. Building upon this, medicinal chemists have developed synthetic nucleoside analogs as powerful therapeutic agents. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a particularly privileged structure in the design of bioactive molecules.[1] The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom confers unique properties, including increased metabolic stability and the potential for further chemical modification.[1] 6-Chloro-7-deazapurine-β-D-riboside is a prominent member of this class, exhibiting a multifaceted pharmacological profile.
Core Mechanism of Action: Inhibition of Adenosine Kinase
The primary and most well-characterized mechanism of action of 6-Chloro-7-deazapurine-β-D-riboside is the inhibition of adenosine kinase (ADK).[2] ADK is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By regulating the intracellular concentration of adenosine, ADK plays a pivotal role in maintaining cellular energy homeostasis and modulating adenosine receptor signaling.
The Adenosine Kinase Pathway and Its Regulation
Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The intracellular concentration of adenosine is tightly controlled by the opposing activities of ADK and 5'-nucleotidases. Under normal physiological conditions, ADK efficiently converts adenosine to AMP, keeping intracellular and, consequently, extracellular adenosine levels low.
Competitive Inhibition of Adenosine Kinase
6-Chloro-7-deazapurine-β-D-riboside acts as a competitive inhibitor of ADK. Its structural resemblance to the natural substrate, adenosine, allows it to bind to the active site of the enzyme, thereby preventing the phosphorylation of endogenous adenosine. This inhibition leads to an accumulation of intracellular adenosine, which is then transported out of the cell via equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine concentration enhances the activation of adenosine receptors, leading to a range of downstream physiological effects.
Antiviral Activity: Targeting Viral Replication
The antiviral mechanism of 7-deazapurine nucleosides mirrors their anticancer activity. Following conversion to the active triphosphate form, these analogs can act as competitive inhibitors or alternative substrates for viral polymerases (e.g., RNA-dependent RNA polymerase in RNA viruses). [3]Incorporation of the analog into the viral genome leads to chain termination or the introduction of mutations, thereby halting viral replication.
Antifungal Activity: Disrupting Fungal Cell Integrity
While the precise antifungal mechanism of 6-Chloro-7-deazapurine-β-D-riboside is not fully elucidated, it is known to be effective against a range of plant pathogenic fungi. [4]The general mechanism for antifungal nucleoside analogs often involves the inhibition of essential fungal enzymes. A key target is chitin synthase, an enzyme critical for the synthesis of chitin, a major component of the fungal cell wall. [5]Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and fungal cell death.
Experimental Protocols
To facilitate further research into the multifaceted activities of 6-Chloro-7-deazapurine-β-D-riboside, this section provides detailed, step-by-step protocols for key in vitro assays.
Adenosine Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-7-deazapurine-β-D-riboside against human adenosine kinase. A commercially available ADP-Glo™ Kinase Assay kit can be utilized for this purpose, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human adenosine kinase (ADK)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection assay)
-
6-Chloro-7-deazapurine-β-D-riboside
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-7-deazapurine-β-D-riboside in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution to each well. Add 2.5 µL of a solution containing adenosine and ATP (final concentrations to be optimized, typically near the Km for each).
-
Enzyme Addition: Initiate the reaction by adding 2.5 µL of ADK enzyme solution to each well. Include no-enzyme and no-inhibitor controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of 6-Chloro-7-deazapurine-β-D-riboside on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Chloro-7-deazapurine-β-D-riboside
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of 6-Chloro-7-deazapurine-β-D-riboside in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| ADK IC50 | TBD | Recombinant human ADK, 30°C, 60 min |
| HeLa Cell IC50 | TBD | 72-hour incubation, MTT assay |
| Antifungal EC50 | TBD | Specific fungal strain, broth microdilution |
| Antiviral EC50 | TBD | Specific virus and cell line, plaque reduction assay |
Conclusion and Future Directions
6-Chloro-7-deazapurine-β-D-riboside is a versatile nucleoside analog with a well-defined primary mechanism of action as an adenosine kinase inhibitor. This activity underpins its potential for therapeutic intervention in conditions where modulation of adenosine signaling is beneficial, such as neurological disorders and inflammatory diseases. Furthermore, the broader cytotoxic and antiviral activities of its phosphorylated metabolites highlight its promise in oncology and infectious disease research. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this and related 7-deazapurine nucleosides. Future research should focus on detailed kinetic studies to elucidate the precise nature of its interaction with ADK, in vivo efficacy studies in relevant disease models, and further exploration of its antifungal and antiviral mechanisms to unlock its full therapeutic potential.
References
- Chen, X., et al. (2020). Biosynthesis and Mechanism of Action of Antifungal Peptidyl Nucleoside Natural Products. Journal of Fungi, 6(4), 283.
- Cho, J. H., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & medicinal chemistry letters, 22(8), 2705–2708.
- Vande Voorde, J., et al. (2014). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Journal of medicinal chemistry, 57(15), 6533–6543.
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1147–1195.
- Janeba, Z., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(5), 857–866.
- Hulpia, F., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European journal of medicinal chemistry, 222, 113589.
- Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(5), 1147–1195.
- Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological reviews, 65(3), 906–943.
-
Maxim Biomedical, Inc. 6-Chloro-7-deazapurine-β-D-riboside. [Link]
-
MCE. 6-Chloro-7-deazapurine-β-D-riboside. [Link]
-
Hcbiochem. 6-Chloro-7-deazapurine-β-D-riboside. [Link]
